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molecular formula C7H5F2NO B103285 2,6-Difluorobenzamide CAS No. 18063-03-1

2,6-Difluorobenzamide

Cat. No. B103285
M. Wt: 157.12 g/mol
InChI Key: AVRQBXVUUXHRMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04406841

Procedure details

For example, when 3-chloro-2,6-difluorobenzonitrile is dissolved in methanol and reacted with hydrogen gas in the presence of palladium-carbon catalyst and triethylamine under the hydrogen pressure of 5 kg/cm2, the DFBN is obtainable. The DFBN is then heated and dissolved at 70° C. and dropwise added to 90% sulfuric acid, and the reaction is performed at 70° to 80° C. to obtain a 2,6-difluorobenzamide. The product is then dissolved in 1,2-dichloroethane and an oxyalyl chloride is dropwise added to the solution at 20° to 40° C., and the reaction is performed under reflux to obtain 2,6-difluorobenzoyl isocyanate. A dioxane solution of 3,5-dichloro-4-(3-chloro-5-trifluoromethyl-2-pyridyloxy) aniline is dropwise added to a dioxane solution of the isocyanate at 40° to 50° C. and the reaction was performed to obtain N-(2,6-difluorobenzoyl)-N'-[3,5-dichloro-4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)phenyl]urea having a melting point of 203° to 205° C. This derivative is effective to combat a various kinds of undesirable insects, as disclosed in the Japanese Unexamined Patent Publication 125677/1979, U.S. Pat. Nos. 4,173,637, 4,173,638 and 4,310,530.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
palladium-carbon
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3]([F:11])=[C:4]([C:7]([F:10])=[CH:8][CH:9]=1)[C:5]#[N:6].[H][H].C(N(CC)CC)C.S(=O)(=O)(O)[OH:22]>CO.[C].[Pd]>[F:10][C:7]1[CH:8]=[CH:9][CH:2]=[C:3]([F:11])[C:4]=1[C:5]([NH2:6])=[O:22] |f:5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=C(C#N)C(=CC1)F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
palladium-carbon
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[C].[Pd]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The DFBN is then heated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved at 70° C.
CUSTOM
Type
CUSTOM
Details
is performed at 70° to 80° C.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=O)N)C(=CC=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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